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3-(p-Methoxyphenyl)propyltrichlorosilane

Block copolymer lithography Directed self-assembly Neutral surface engineering

3-(p-Methoxyphenyl)propyltrichlorosilane (MPTS, CAS 163155-57-5) is an organotrichlorosilane featuring a para-methoxyphenyl group linked through a propyl spacer to a trichlorosilyl headgroup (C₁₀H₁₃Cl₃OSi, MW 283.65). It belongs to the class of hydrolytically sensitive trichlorosilanes (Gelest hydrolytic sensitivity rating: 8 — reacts rapidly with moisture, water, and protic solvents).

Molecular Formula C10H13Cl3OSi
Molecular Weight 283.6 g/mol
CAS No. 163155-57-5
Cat. No. B071905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(p-Methoxyphenyl)propyltrichlorosilane
CAS163155-57-5
Molecular FormulaC10H13Cl3OSi
Molecular Weight283.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl
InChIInChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3
InChIKeyKONHVWVBPIDGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(p-Methoxyphenyl)propyltrichlorosilane (CAS 163155-57-5): Core Technical Profile for Scientific Procurement


3-(p-Methoxyphenyl)propyltrichlorosilane (MPTS, CAS 163155-57-5) is an organotrichlorosilane featuring a para-methoxyphenyl group linked through a propyl spacer to a trichlorosilyl headgroup (C₁₀H₁₃Cl₃OSi, MW 283.65) . It belongs to the class of hydrolytically sensitive trichlorosilanes (Gelest hydrolytic sensitivity rating: 8 — reacts rapidly with moisture, water, and protic solvents) . Its commercially available forms typically carry a purity specification of ≥95% . The compound is valued in research and industrial surface chemistry primarily for forming self-assembled monolayers (SAMs) on hydroxylated substrates such as silicon wafers, silica, and metal oxides, where its trichlorosilane headgroup enables rapid covalent anchorage under anhydrous conditions [1].

Why 3-(p-Methoxyphenyl)propyltrichlorosilane Cannot Be Casually Substituted by In-Class Analogs: The Procurement Case


Trichlorosilane derivatives carrying aromatic terminal groups are not functionally interchangeable. The combination of a trichlorosilyl headgroup with a p-methoxyphenyl terminal moiety delivers a specific set of properties — rapid moisture-sensitive grafting kinetics, high monolayer density, and a tuned surface energy profile — that cannot be replicated by simply substituting an alkoxysilane analog (e.g., trimethoxy or triethoxy), a different aromatic silane (e.g., phenyltrichlorosilane), or an aliphatic trichlorosilane (e.g., octadecyltrichlorosilane, OTS) [1][2][3]. Critically, MPTS has been demonstrated as a uniquely effective neutral surface for PS-b-PMMA block copolymer lithography: its SAMs produce balanced interfacial tensions with both PS and PMMA blocks, enabling perpendicular microdomain orientation — a result not achieved with bare SiO₂ or with common alkyl-terminated silane SAMs [4][5]. Selecting a substitute without verifying terminal-group-specific surface energetics, leaving-group-dependent grafting quality, and the application-specific neutral-surface requirement risks film delamination, loss of perpendicular orientation, or process failure.

Quantitative Differentiation Evidence: 3-(p-Methoxyphenyl)propyltrichlorosilane vs. Closest Comparators


MPTS SAMs as Neutral Surfaces: Perpendicular vs. Parallel Block Copolymer Microdomain Orientation vs. Bare SiO₂

MPTS SAMs on silicon wafers function as non-preferential (neutral) substrates for PS-b-PMMA diblock copolymers, producing perpendicular lamellar and cylindrical microdomain orientations essential for nanolithographic pattern transfer. In contrast, bare silicon wafers with a native oxide layer induce preferential wetting by one block, resulting in entirely parallel lamellar orientation, which is unsuitable for pattern transfer [1][2]. The neutrality of MPTS SAMs was confirmed by contact angle goniometry, demonstrating similar interfacial tension values with both PS and PMMA, a condition not achieved by common alkyltrichlorosilane SAMs or by bare SiO₂ [1].

Block copolymer lithography Directed self-assembly Neutral surface engineering

Water Contact Angle and Surface Energy: Methoxy-Terminated MPTS vs. Methyl-, H-, and CF₃-Terminated Phenyl Ether Silanes

The p-methoxyphenyl terminal group of MPTS imparts a distinct surface wettability profile compared to other aryl-terminated trichlorosilane SAMs. Systematic contact angle measurements on phenyl ether silane SAMs (Gershewitz et al., 2004) reveal that the OCH₃-terminated surface (MPTS analog, compound 4a) exhibits an advancing water contact angle of 83°, receding 78°, with a remarkably low hysteresis of 5° — indicative of a homogeneous, well-ordered monolayer [1]. This places MPTS in an intermediate wettability regime: substantially more hydrophilic than the CH₃-terminated analog (advancing 94°, hysteresis 8°) and the CF₃-terminated analog (advancing 117°, hysteresis 4°), yet less hydrophilic than CN- or NO₂-terminated analogs. The low hysteresis (5°) of MPTS surfaces is comparable to that of the highly hydrophobic CF₃-terminated SAM (4°), indicating excellent monolayer uniformity [1].

Surface wettability Contact angle goniometry Surface free energy

Film Thickness and Packing Density: Trichlorosilane SAMs vs. Trimethoxy- and Triethoxysilane SAMs

The trichlorosilyl leaving group produces SAMs with substantially higher packing density and film thickness compared to alkoxysilane analogs. Naik et al. (2014) used multiple transmission and reflection (MTR) infrared spectroscopy to compare octadecylsilane SAMs with trichloro, trimethoxy, and triethoxy leaving groups, observing that chlorosilanes form 'much denser and crystalline-like SAMs,' whereas methoxysilanes form 'extremely thin SAMs' with molecules 'lying nearly parallel to the surface, resembling creepers' [1]. In an independent study on aromatic silanes, Moineau et al. (2004) demonstrated that phenyltrichlorosilane produces films 'much thicker' than phenyltrimethoxysilane, with phenyltriethoxysilane yielding only a submonolayer [2]. Furthermore, under strictly anhydrous grafting conditions, only trichlorosilane molecules are capable of grafting to the silica surface; monoethoxysilane and other alkoxysilanes require water to initiate hydrolysis and surface attachment [3].

Self-assembled monolayer Ellipsometry Grafting density

Processing Simplicity: MPTS SAM Room-Temperature Immersion vs. Random Copolymer Brush High-Temperature Annealing

MPTS SAMs are formed by a single-step room-temperature immersion of hydroxylated substrates in anhydrous MPTS solution under N₂ for ~1 hour, with no high-temperature baking required [1][2]. In contrast, the conventional alternative for achieving neutral surfaces in PS-b-PMMA lithography — random copolymer brushes of P(S-r-MMA) — requires spin-coating of the copolymer from solution, followed by thermal annealing at 200–250 °C for several hours to effect grafting and thermal crosslinking, with the risk of de-wetting or incomplete crosslinking if process parameters deviate [3]. The MPTS SAM approach eliminates the need for polymer synthesis, high-temperature equipment, and the 3–6 hour thermal processing window, enabling significantly faster substrate turnaround.

Surface neutralization Process engineering Block copolymer lithography

Multi-Substrate Versatility: MPTS SAMs on Silicon Oxide and Aluminum Oxide

While many silane SAM chemistries are optimized for SiO₂ surfaces alone, MPTS SAMs have been successfully demonstrated on both silicon wafers (with native SiO₂) and aluminum oxide (Al₂O₃) surfaces, with functional block copolymer templating achieved on both substrate types [1]. The compatibility with Al₂O₃ is significant because this substrate is widely used in hard mask layers for semiconductor patterning, yet many neutral-layer approaches (particularly random copolymer brushes) are primarily developed for SiO₂. The balanced interfacial interactions of MPTS SAMs were maintained across both substrate chemistries, as evidenced by the successful fabrication of nanoporous thin films on Al₂O₃-supported MPTS SAMs via selective PMMA removal after UV irradiation [1].

Surface functionalization Substrate compatibility Metal oxide SAMs

High-Value Application Scenarios Where 3-(p-Methoxyphenyl)propyltrichlorosilane Is the Preferred Procurement Choice


Neutral Underlayer for PS-b-PMMA Block Copolymer Directed Self-Assembly (DSA) Lithography

MPTS is the silane of choice for fabricating neutral SAM underlayers in PS-b-PMMA block copolymer lithography [1]. As demonstrated in multiple independent studies, MPTS SAMs uniquely balance interfacial tensions with both PS and PMMA blocks, enabling perpendicular orientation of lamellar and cylindrical microdomains — the prerequisite geometry for pattern transfer in sub-50 nm node lithography [1][2]. The room-temperature, single-step immersion process (approximately 1 hour under inert atmosphere) replaces the multi-hour, high-temperature annealing required for random copolymer brush neutral layers [3]. This makes MPTS particularly attractive for academic and industrial nanofabrication facilities seeking to minimize thermal budget and process complexity. The commercial availability of MPTS with ≥95% purity further supports reproducible, operator-independent surface preparation .

Nanoporous and Nanogrooved Template Fabrication via Block Copolymer Lithography

When the goal is to produce nanoporous films or nanogrooved templates with perpendicularly oriented cylindrical or lamellar pores, MPTS SAMs provide the requisite neutral substrate surface [1]. Park et al. (2007) demonstrated the fabrication of nanotemplates with arrays of nanopores and nanogrooves by casting asymmetric PS-b-PMMA on MPTS SAMs, followed by selective UV degradation and removal of PMMA domains. The process was validated on both silicon and aluminum oxide substrates, and was extended to PS-b-PEO block copolymers, demonstrating the versatility of MPTS as a universal neutral surface for diverse BCP systems [1]. The methodology tolerates up to 50% PMMA homopolymer blending to tune domain dimensions without loss of perpendicular orientation [1].

Silane Coupling Agent for Organic–Inorganic Interface Engineering in Coatings and Adhesives

MPTS serves as a silane coupling agent where the p-methoxyphenyl group provides tailored surface energy (advancing water contact angle ~83°, low hysteresis ~5°) for compatibility with moderately polar organic matrices, while the trichlorosilyl headgroup ensures rapid, high-density covalent anchorage to inorganic substrates (glass, silica, metal oxides) [1][2]. The anhydrous grafting capability of trichlorosilanes enables covalent bonding to silica surfaces even in the absence of water — a critical advantage over alkoxysilanes, which require water for hydrolysis and surface attachment [2]. This makes MPTS suitable for moisture-sensitive coating formulations where controlled, anhydrous surface priming is required.

Surface Modification for Molecular Electronics and Work Function Tuning

The p-methoxyphenyl terminal group of MPTS provides a defined molecular dipole moment (calculated ~2.4 D for the OMe-substituted phenyl ether group), which can modulate the electron affinity and work function of Si/SiOₓ surfaces [1]. In the systematic study by Gershewitz et al. (2004), silanes with alkyl phenyl ether chains including the OCH₃-terminated variant were shown to produce well-ordered monolayers with measurable contact potential differences, enabling rational tuning of surface electronic properties [1]. This is relevant for organic field-effect transistors (OFETs), perovskite solar cell interface engineering, and molecular electronic devices where surface dipole control is critical. The low contact angle hysteresis (5°) and uniform monolayer quality are essential for reproducible electronic measurements across the substrate [1].

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